(4-甲苯磺酰氨基)甲基三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

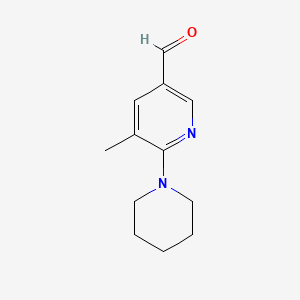

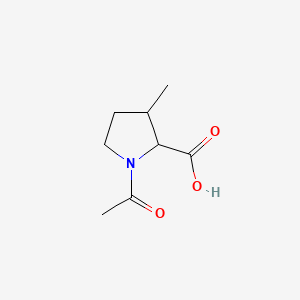

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . They are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is represented by the formula C8H10BF3KNO2S . More detailed structural information may be found in specific chemical databases or literature .Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction employs trialkylboranes as the nucleophilic partner . Many effective protocols have been established and optimized for the cross-coupling of trialkylboranes with various types of electrophilic partners .Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate include its molecular weight, density, melting point, and boiling point . More detailed property information can be found in specific chemical databases or literature .科学研究应用

Here’s a brief overview of the Suzuki Cross-Coupling reaction:

- Application Summary : The Suzuki Cross-Coupling reaction is a type of chemical reaction, where organotrifluoroborates are used as potent boronic acid surrogates . This reaction is used to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

Epoxidation of C=C bonds

Potassium trifluoroborates can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Heteroatom Conversion

Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . They have been used in carbon-heteroatom bond-forming processes .

Synthesis of Novel Building Blocks

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

Stable Reservoirs for Reactive Counterparts

Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .

Transition Metal-Catalyzed Cross-Coupling Protocols

Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Synthesis of Biaryls

Organotrifluoroborates are used in the synthesis of biaryls through the Suzuki-Miyaura cross-coupling reaction . This reaction is particularly useful in the pharmaceutical industry for the synthesis of various biologically active compounds .

Synthesis of Aryl Ethers

Aryl trifluoroborates can be used in the synthesis of aryl ethers through a palladium-catalyzed cross-coupling with alkyl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

Synthesis of Alkenes

Vinyl trifluoroborates can be used in the synthesis of alkenes through a palladium-catalyzed cross-coupling with aryl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

Synthesis of Alkyl Boronates

Alkyl trifluoroborates can be used in the synthesis of alkyl boronates . These compounds are useful in various organic reactions, including cross-coupling reactions .

Synthesis of Alkynes

Alkynyl trifluoroborates can be used in the synthesis of alkynes through a palladium-catalyzed cross-coupling with aryl halides . This reaction is useful in the synthesis of various organic compounds, including pharmaceuticals and materials .

未来方向

Potassium trifluoroborate salts, including Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, are being explored for their potential use in various chemical reactions . Their stability and compatibility with a broad range of functional groups make them promising reagents for future chemical synthesis .

属性

IUPAC Name |

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVLEXNDMFSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725509 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate | |

CAS RN |

1286686-19-8 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)